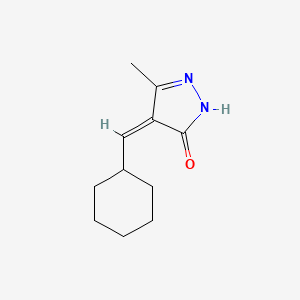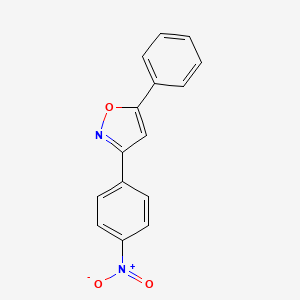
Isoxazole, 3-(4-nitrophenyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 3-(4-nitrophenyl)-5-phenyl- is a heterocyclic compound that features an isoxazole ring substituted with a 4-nitrophenyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isoxazole, 3-(4-nitrophenyl)-5-phenyl- typically involves the reaction of substituted chalcones with hydroxylamine hydrochloride in the presence of a base. A common method includes the following steps:
Formation of Chalcone: The initial step involves the condensation of 4-nitroacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide in ethanol to form the corresponding chalcone.
Cyclization to Isoxazole: The chalcone is then reacted with hydroxylamine hydrochloride in ethanol, with the addition of potassium hydroxide, to induce cyclization and form the isoxazole ring.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for scale, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Isoxazole, 3-(4-nitrophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and nitrophenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro-substituted carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Isoxazole, 3-(4-nitrophenyl)-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitubercular activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Isoxazole, 3-(4-nitrophenyl)-5-phenyl- exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The nitrophenyl group plays a crucial role in these interactions, enhancing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- Isoxazole, 3-(4-methylphenyl)-5-phenyl-
- Isoxazole, 3-(4-chlorophenyl)-5-phenyl-
- Isoxazole, 3-(4-bromophenyl)-5-phenyl-
Comparison: Isoxazole, 3-(4-nitrophenyl)-5-phenyl- is unique due to the presence of the nitro group, which significantly enhances its biological activity compared to its methyl, chloro, and bromo analogs. The nitro group increases the compound’s electron-withdrawing capacity, making it more reactive in various chemical and biological processes.
Propriétés
Numéro CAS |
31108-56-2 |
|---|---|
Formule moléculaire |
C15H10N2O3 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-8-6-11(7-9-13)14-10-15(20-16-14)12-4-2-1-3-5-12/h1-10H |
Clé InChI |
DXYFHYLEXIXGQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)
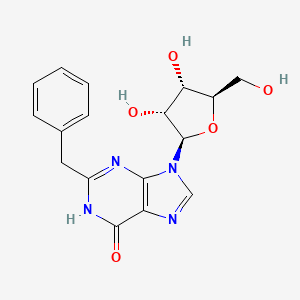
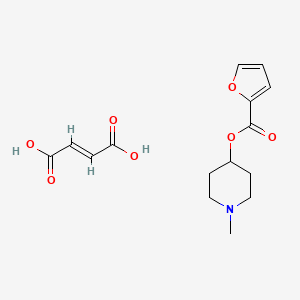
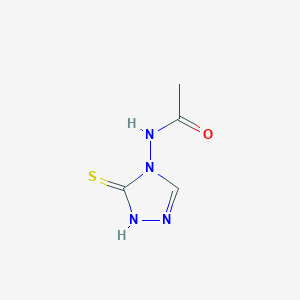
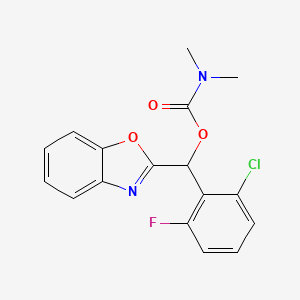
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
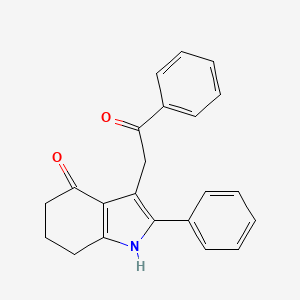
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)

